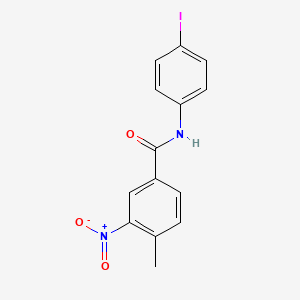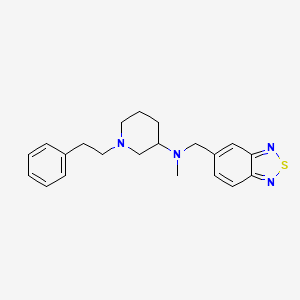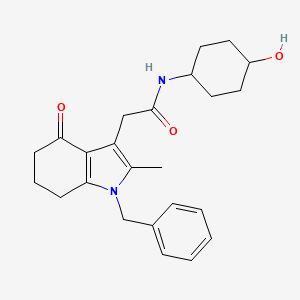![molecular formula C22H24N4O3 B6058889 methyl N-{[1-(diphenylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-L-valinate](/img/structure/B6058889.png)
methyl N-{[1-(diphenylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-L-valinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl N-{[1-(diphenylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-L-valinate, also known as MDV or MDV3100, is a synthetic androgen receptor antagonist. It was developed to treat prostate cancer, a disease that affects the prostate gland in men.
Mécanisme D'action
Methyl N-{[1-(diphenylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-L-valinate acts as an androgen receptor antagonist, meaning it blocks the action of androgens, such as testosterone and dihydrotestosterone (DHT), on the androgen receptor. This leads to a decrease in prostate cancer cell growth and an increase in cancer cell death. methyl N-{[1-(diphenylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-L-valinate also has anti-inflammatory properties, which may contribute to its anti-cancer effects.
Biochemical and Physiological Effects:
methyl N-{[1-(diphenylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-L-valinate has been shown to decrease prostate-specific antigen (PSA) levels, a marker of prostate cancer progression, in patients with advanced prostate cancer. It has also been shown to decrease testosterone levels, which can cause side effects such as hot flashes and decreased libido. methyl N-{[1-(diphenylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-L-valinate has been well-tolerated in clinical trials, with the most common side effects being fatigue, nausea, and diarrhea.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl N-{[1-(diphenylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-L-valinate is a potent and specific androgen receptor antagonist, making it a useful tool for studying the role of androgens in prostate cancer and other androgen-related diseases. However, its high cost and limited availability may be a limitation for some researchers.
Orientations Futures
Future research on methyl N-{[1-(diphenylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-L-valinate could focus on its potential use in combination with other therapies for prostate cancer, such as chemotherapy or immunotherapy. It could also be studied for its potential use in other androgen-related diseases, such as polycystic ovary syndrome and acne. Additionally, further research on the mechanism of action of methyl N-{[1-(diphenylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-L-valinate could lead to the development of more potent and specific androgen receptor antagonists.
Méthodes De Synthèse
Methyl N-{[1-(diphenylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-L-valinate was synthesized by a group of chemists at the University of California, Los Angeles (UCLA) led by Michael Jung. The synthesis method involves the reaction of a diphenylmethyl azide with a protected L-valine derivative to form an azide intermediate. This intermediate is then reacted with an alkyne derivative to form the triazole ring. The resulting product is deprotected to yield methyl N-{[1-(diphenylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-L-valinate.
Applications De Recherche Scientifique
Methyl N-{[1-(diphenylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-L-valinate has been extensively studied for its potential use in the treatment of prostate cancer. It has been shown to be effective in blocking the androgen receptor, which is a key driver of prostate cancer growth. methyl N-{[1-(diphenylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-L-valinate has also been studied for its potential use in the treatment of other androgen-related diseases, such as androgenic alopecia and hirsutism.
Propriétés
IUPAC Name |
methyl (2S)-2-[(1-benzhydryltriazole-4-carbonyl)amino]-3-methylbutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O3/c1-15(2)19(22(28)29-3)23-21(27)18-14-26(25-24-18)20(16-10-6-4-7-11-16)17-12-8-5-9-13-17/h4-15,19-20H,1-3H3,(H,23,27)/t19-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGRTZDIBQNIVFS-IBGZPJMESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OC)NC(=O)C1=CN(N=N1)C(C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)OC)NC(=O)C1=CN(N=N1)C(C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (2S)-2-[(1-benzhydryltriazole-4-carbonyl)amino]-3-methylbutanoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2E)-N-ethyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-3-(2-pyridinyl)acrylamide](/img/structure/B6058810.png)
![4-{3-[3-(1H-imidazol-1-yl)propoxy]phenyl}-1,3-dimethyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6058816.png)
![4-(acetylamino)-N-[4-(1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B6058820.png)
![6-methyl-5-[(4-phenyl-1-piperazinyl)sulfonyl]-2,4(1H,3H)-pyrimidinedione](/img/structure/B6058847.png)

![N-benzyl-2-{[5-(4-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}hydrazinecarbothioamide](/img/structure/B6058868.png)
![4-(3,4-dimethoxyphenyl)-1,3-dimethyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6058874.png)
![N-(4-fluoro-2-methylphenyl)-3-[1-(2-thienylmethyl)-3-piperidinyl]propanamide](/img/structure/B6058875.png)
![N-[3-(1H-imidazol-1-yl)propyl]-4-methyl-4-(5-methyl-2-furyl)-2-pentanamine](/img/structure/B6058876.png)

![4-[3-(4-methyl-1-piperazinyl)-4-nitrophenyl]morpholine](/img/structure/B6058896.png)
![N-(4-hydroxy-3-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-3-methylbutanamide](/img/structure/B6058900.png)

![4-({3-[4-(2-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}methyl)-2,1,3-benzoxadiazole](/img/structure/B6058923.png)